Cytochrome P450 2D6 Inhibition: Weak Activity Distinguishes 7-Ethoxy Analog from Potent CYP2D6 Inhibitors
7-Ethoxyspiro[chromene-2,3'-pyrrolidine] exhibits weak inhibition of human CYP2D6 with an IC50 of 10,000 nM (10 µM) [1]. This contrasts sharply with certain spirocyclic analogs that act as potent CYP2D6 inhibitors, such as some spirooxindole derivatives which can achieve nanomolar potency. The 7-ethoxy substituent appears to confer a distinct P450 interaction profile relative to unsubstituted or halogenated spiro[chromene-2,3'-pyrrolidine] scaffolds, for which comparative CYP inhibition data remain sparse.
| Evidence Dimension | CYP2D6 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Spirooxindole derivatives (class-level): some exhibit nanomolar CYP2D6 inhibition; unsubstituted spiro[chromene-2,3'-pyrrolidine]: data not reported |
| Quantified Difference | Weak inhibition (IC50 > 10 µM) vs. potential nanomolar inhibition for other spirocyclic scaffolds |
| Conditions | Human liver CYP2D6 expressed in Saccharomyces cerevisiae YY7 microsomal membranes; EOMCC substrate; 10 min incubation; fluorescence detection |
Why This Matters
Weak CYP2D6 inhibition reduces the likelihood of drug-drug interaction liabilities in polypharmacy scenarios, a critical consideration for lead optimization in medicinal chemistry campaigns.
- [1] BindingDB. BDBM50236955 (CHEMBL4059677). IC50: 1.00E+4 nM for CYP2D6 inhibition. View Source
